molecular formula C5H3Br3N2 B2366080 4,6-Dibromo-2-(bromomethyl)pyrimidine CAS No. 1803610-39-0

4,6-Dibromo-2-(bromomethyl)pyrimidine

Cat. No.: B2366080
CAS No.: 1803610-39-0
M. Wt: 330.805
InChI Key: GHSWTGRZCCFPJB-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(bromomethyl)pyrimidine: is an organic compound with the molecular formula C5H3Br3N2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of three bromine atoms attached to the pyrimidine ring, making it a highly brominated derivative. It is primarily used in organic synthesis and various chemical reactions due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-(bromomethyl)pyrimidine typically involves the bromination of 2-methylpyrimidine. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-2-(bromomethyl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Coupling Reactions: Biaryl derivatives.

    Reduction: 2-methylpyrimidine derivatives.

Scientific Research Applications

4,6-Dibromo-2-(bromomethyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: It can be used to modify biomolecules for studying biological processes. For example, it can be used to create labeled compounds for tracking in biological systems.

    Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit biological activity and can be used as lead compounds in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and materials. Its brominated structure makes it useful in flame retardants and other industrial applications.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(bromomethyl)pyrimidine involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the pyrimidine ring make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new bonds and functional groups.

Comparison with Similar Compounds

    2,6-Dibromopyridine: Similar structure but with a pyridine ring instead of pyrimidine.

    4-(Bromomethyl)pyridine: Contains a bromomethyl group but lacks additional bromine atoms on the ring.

    2,6-Dibromo-4-methylpyridine: Similar bromination pattern but with a methyl group instead of a bromomethyl group.

Uniqueness: 4,6-Dibromo-2-(bromomethyl)pyrimidine is unique due to the presence of three bromine atoms, which significantly enhances its reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and various chemical reactions.

Properties

IUPAC Name

4,6-dibromo-2-(bromomethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br3N2/c6-2-5-9-3(7)1-4(8)10-5/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSWTGRZCCFPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Br)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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